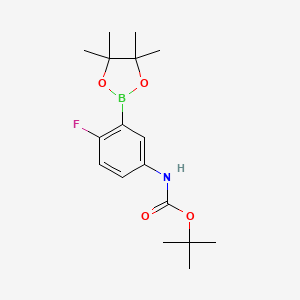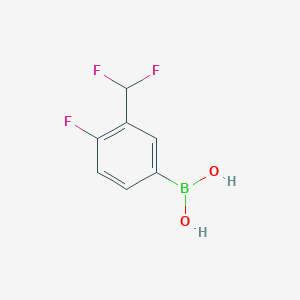
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid
Übersicht
Beschreibung
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid, also known as DFMPBF, is an organic compound that is used as a reagent for a variety of synthetic applications. It is a white, crystalline solid that is soluble in organic solvents and is relatively stable in air. DFMPBF has been used in organic synthesis, catalysis, and in the preparation of various organic compounds, including pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Sensing Applications
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for developing both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, enabling the detection of various analytes .
Biological Labelling and Protein Manipulation
This boronic acid derivative plays a significant role in biological labelling and protein manipulation. Its ability to form stable complexes with diols allows it to attach to biomolecules selectively, which is useful for tracking and studying biological processes .
Therapeutic Development
Researchers are exploring the use of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid in the development of therapeutics. Its interactions with biological molecules can lead to the creation of novel drugs, especially those targeting enzymatic pathways or metabolic processes .
Separation Technologies
In separation technologies, this compound is employed for its selective binding properties. It can be used to separate complex mixtures based on the presence of diol-containing compounds, which is beneficial in both analytical and preparative chemistry .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon-carbon bonds(3-(Difluoromethyl)-4-fluorophenyl)boronic acid serves as an organoboron reagent in this process, facilitating the coupling of different organic fragments under mild conditions .
Electrophoresis of Glycated Molecules
This boronic acid derivative is also used in the electrophoresis of glycated molecules. It helps in the separation and analysis of glycated proteins and nucleic acids, which is important for understanding diseases like diabetes .
Microparticle and Polymer Construction
Due to its stability, (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is used as a building block in the construction of microparticles and polymers. These materials have applications in analytical methods and controlled release systems, such as insulin delivery .
Carbohydrate Chemistry and Glycobiology
Lastly, the compound is integral to carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating complex biological systems .
Wirkmechanismus
Target of Action
The primary target of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction, which is a key method for forming carbon-carbon bonds . The downstream effects include the formation of new organic compounds through the coupling of different carbon fragments .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain conditions may lead to unproductive complexation or decomposition .
Eigenschaften
IUPAC Name |
[3-(difluoromethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVBSEHYKANIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid | |
CAS RN |
1254118-35-8 | |
| Record name | (3-(Difluoromethyl)-4-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



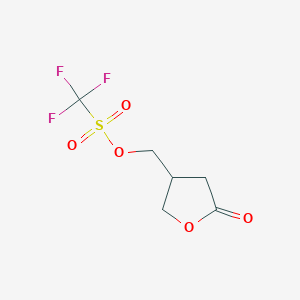


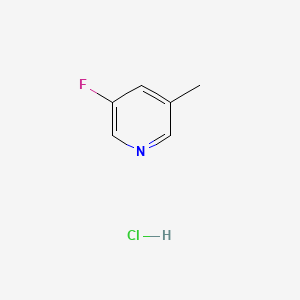

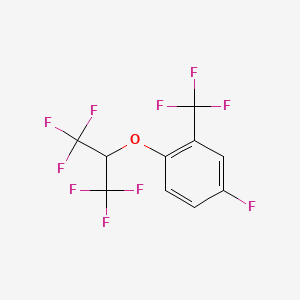
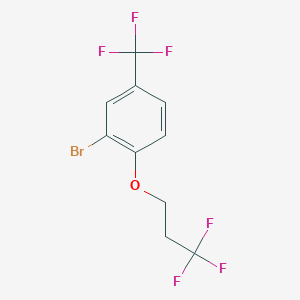
![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
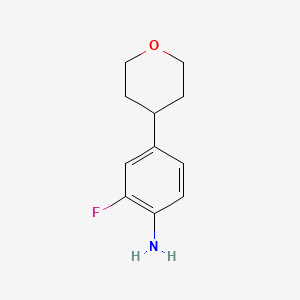
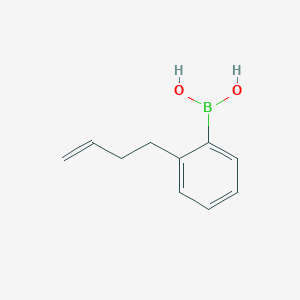
![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)


